molecular formula C9H13N3O2S B2975994 ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 74004-44-7

ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B2975994
CAS No.: 74004-44-7
M. Wt: 227.28
InChI Key: JCPVTENIUKDOIG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS: 1141669-69-3) is a bicyclic heterocyclic compound featuring a thiazolo[5,4-c]pyridine core substituted with an ethyl ester and an amino group. This scaffold is structurally characterized by a fused thiazole and piperidine ring system, conferring rigidity and diverse reactivity. The compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing PROTACs (proteolysis-targeting chimeras) and kinase inhibitors . Its molecular formula is C₉H₁₃N₃O₂S, with a molecular weight of 227.29 g/mol .

Properties

IUPAC Name

ethyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-2-14-9(13)12-4-3-6-7(5-12)15-8(10)11-6/h2-5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPVTENIUKDOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of thiazolidinone with aldehydes through a Knoevenagel condensation followed by a Michael addition . This multicomponent one-pot method is environmentally friendly and highly efficient .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using less hazardous chemical syntheses and designing safer chemicals, are likely to be applied to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Physical Properties Comparison

Property Ethyl Ester tert-Butyl Ester
Molecular Weight (g/mol) 227.29 255.34
Boiling Point (°C) Not reported 412.8 (predicted)
Purity ≥95% 97%
Similarity Score Reference (1.00) 0.90

Methyl 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS: Not provided)

  • Structural Differences : Methyl ester reduces steric hindrance and molecular weight (213.26 g/mol) .
  • Applications: Limited data, but methyl esters are often used in prodrug design for enhanced solubility .

Oxazolo[5,4-c]pyridine Analogs

  • Structural Differences : Replacement of thiazole sulfur with oxygen (oxazole ring) .
  • Biological Activity: Oxazolo derivatives (e.g., (2-phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine) showed reduced efficacy in rodent models (MED = 30 mg/kg vs. 10 mg/kg for thiazolo analogs), highlighting the critical role of the thiazole sulfur in target engagement .

PROTAC Derivatives with Fluorenylmethyl Esters

  • Structural Modifications : (9H-Fluoren-9-yl)methyl esters (e.g., compounds 2a, 2b) introduce a bulky protecting group, enabling solid-phase peptide synthesis (SPPS) .
  • Synthesis : Achieved via HCTU/DiPEA-mediated coupling (87% yield for 3b) .
  • Applications : Used in synthesizing Aster-A PROTACs for targeted protein degradation, demonstrating the versatility of the core scaffold .

Substituted Benzamido Derivatives

  • Example: tert-Butyl 2-(4-(methoxycarbonyl)benzamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS: Not provided) .
  • Modifications : Addition of aromatic carboxamido groups enhances π-π stacking interactions, improving binding affinity to kinases (pEC₅₀ = 6.76 ± 0.01) .
  • Characterization : Confirmed by HRMS (Δ = -0.49 ppm) and ¹³C NMR .

Key Research Findings

SAR Insights :

  • The thiazole ring is indispensable for activity; oxazole substitution reduces potency by >5-fold .
  • Methyl/ethyl esters balance lipophilicity and metabolic stability, while tert-butyl esters improve synthetic handling .
  • PROTAC derivatives require precise steric alignment, achievable with fluorenylmethyl esters .

Synthetic Challenges :

  • Ethyl ester synthesis lacks detailed optimization data compared to tert-butyl analogs .
  • Bromination at the 2-position (e.g., tert-butyl 2-bromo derivative) enables further functionalization but requires careful control to avoid side reactions .

Biological Activity

Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C9_9H13_{13}N3_3O2_2S
  • Molecular Weight : 227.28 g/mol
  • CAS Number : 74004-44-7

The compound features a thiazole ring fused with a pyridine structure, contributing to its unique reactivity and biological potential .

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
  • Antimicrobial Properties : Research indicates effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further cancer research .

The biological effects of this compound can be attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancerous processes.
  • Gene Regulation : It has been implicated in modulating gene expression related to cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant reduction in oxidative stress markers,
AntimicrobialEffective against MRSA and other strains,
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines,
AntitumorInhibition of tumor cell lines,

Case Studies and Experimental Findings

  • Antimicrobial Study :
    A study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial growth, supporting its potential as an antibacterial agent.
  • Anti-inflammatory Research :
    In vitro experiments demonstrated that this compound effectively reduced TNF-alpha levels in macrophage cultures, indicating its role as a potential anti-inflammatory agent. Further studies are required to elucidate the detailed mechanisms involved .
  • Antitumor Activity Assessment :
    The compound was tested on various cancer cell lines (e.g., breast and colon cancer). Results showed dose-dependent inhibition of cell proliferation, suggesting that it may induce apoptosis through caspase activation pathways .

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